4-tert-Butylphenylacetic acid

概要

説明

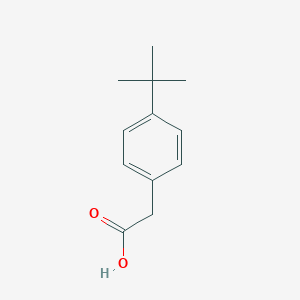

4-tert-Butylphenylacetic acid is an organic compound with the molecular formula C12H16O2. It is characterized by a tert-butyl group attached to the para position of a phenylacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural and chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-tert-Butylphenylacetic acid involves the reaction of p-tert-butyl acetophenone with morpholine and sulfur. The reaction mixture is heated to 210°C for 12 hours with constant stirring. The resulting product is then poured into anhydrous alcohol to obtain a yellow precipitate. This precipitate is acidified using glacial acetic acid and sulfuric acid, followed by cooling in cold water to yield the crude product. The final purification is achieved through recrystallization in a 50% aqueous alcohol solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more environmentally friendly methods. One such method includes the hydrolysis of tert-butylbenzene acetonitrile under acidic conditions to produce the desired acid. This approach avoids the use of highly toxic substances like sodium cyanide, making it a safer alternative for large-scale production .

化学反応の分析

Metal Coordination and Cluster Formation

4-tert-Butylphenylacetic acid reacts with indium(III) acetate to form carboxylate complexes. These clusters, such as InP , are precursors for indium phosphide quantum dots. The steric profile of the ligand influences surface reactivity and binding modes (bridging vs. chelating) .

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| In(OAc) + ligand → In-cluster | Neat reaction, 150–200°C | InP clusters | Ligand dissociation dictates cluster stability . |

Benzylic Fluorination

A charge-transfer complex between Selectfluor® and 4-tert-butylphenylacetic acid enables site-selective fluorination at the benzylic position under mild conditions (room temperature, acetonitrile) .Key Data :

- Yield : ~75% (varies with substituents).

- Mechanism : Radical pathway initiated by electron-deficient fluorinating agent .

Oxidative Degradation

Photocatalytic degradation using Fe-doped TiO nanoparticles under UV light mineralizes 4-tert-butylphenylacetic acid into CO and HO. Key intermediates include acetic acid and formic acid .

| Catalyst | Degradation Efficiency | TOC Removal | Intermediates |

|---|---|---|---|

| Fe/TiO | 92–93% in 60 min | 73% in 60 min | Acetic acid, formic acid |

Amidation and Esterification

4-tert-Butylphenylacetic acid undergoes amidation with amines (e.g., 4-methylaniline) or esterification with alcohols. For example:

- Esterification : Reaction with ethanol in acidic conditions forms ethyl 4-tert-butylphenylacetate (CAS: 14062-22-7).

- Amidation : Coupling with morpholine derivatives yields bioactive analogs .

General Reaction :

Decarboxylation and Thermal Stability

At elevated temperatures (>300°C), 4-tert-butylphenylacetic acid undergoes decarboxylation to form 4-tert-butyltoluene . This reaction is critical in polymer synthesis as a chain-termination step .

科学的研究の応用

4-tert-Butylphenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of perfumes and fragrances due to its aromatic properties

作用機序

The mechanism of action of 4-tert-Butylphenylacetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity to certain proteins and enzymes .

類似化合物との比較

- 4-tert-Butylbenzoic acid

- 4-tert-Butylbenzyl alcohol

- 4-tert-Butylbenzaldehyde

Comparison: 4-tert-Butylphenylacetic acid is unique due to the presence of both a tert-butyl group and a phenylacetic acid moiety. This combination imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to similar compounds like 4-tert-Butylbenzoic acid, which lacks the phenylacetic acid structure .

生物活性

4-tert-Butylphenylacetic acid (CAS No. 32857-63-9) is an organic compound with significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- IUPAC Name : 2-(4-tert-butylphenyl)acetic acid

- Physical Appearance : Crystalline powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the carboxylic acid group and the tert-butyl substituent on the aromatic ring. These features enable the compound to interact with various biological targets, influencing cellular pathways and exhibiting therapeutic potential.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.

- Anti-inflammatory Properties : Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. The carboxylic acid group is thought to play a crucial role in mediating these effects by interacting with inflammatory mediators.

Antimicrobial Effects

A study conducted by researchers demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing significant antimicrobial activity at concentrations as low as 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

Anti-inflammatory Activity

In vitro assays have shown that this compound reduces the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

| Treatment | TNF-α Production (pg/mL) |

|---|---|

| Control | 500 |

| LPS Only | 800 |

| LPS + this compound (100 µM) | 300 |

Environmental Impact and Biodegradation

The biodegradability of this compound has also been studied, particularly in relation to its environmental persistence. Research indicates that certain bacterial strains, such as Sphingobium fuliginis, can utilize this compound as a sole carbon source, effectively degrading it in aquatic environments. This highlights the importance of microbial metabolism in mitigating environmental pollution caused by phenolic compounds.

特性

IUPAC Name |

2-(4-tert-butylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYXHSDAMWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067728 | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32857-63-9 | |

| Record name | 4-(1,1-Dimethylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32857-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。